tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate
Description
tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate: is a synthetic organic compound with the molecular formula C17H34N2O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-dimethyl-2-(piperidin-2-yl)pentyl group . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(4,4-dimethyl-2-piperidin-2-ylpentyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-16(2,3)11-13(14-9-7-8-10-18-14)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20) |
InChI Key |
KIMAVXXQFVORIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate or Chlorocarbonate Intermediates
Method Overview:
One common approach involves reacting a primary amine with a tert-butyl chloroformate (Boc-Cl) or an isocyanate derivative to form the carbamate. This process is well-documented in organic synthesis for constructing carbamate functionalities with high selectivity.
$$
\text{Amine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{Boc-protected amine (carbamate)}
$$
| Parameter | Details |
|---|---|
| Reagents | tert-Butyl chloroformate (Boc-Cl), amine precursor (e.g., 4,4-dimethyl-2-(piperidin-2-yl)pentan-1-amine) |
| Base | Triethylamine (TEA) or pyridine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Time | 2-4 hours |
Research Data:
According to a patent (JP2011516399A), carbamate derivatives are synthesized via reaction of amines with chloroformates under mild conditions, achieving yields exceeding 90%. The process involves initial amine protection followed by deprotection steps if necessary.
Reductive Amination for Introducing the Piperidin-2-yl Moiety
Method Overview:
The key step involves attaching the piperidin-2-yl group to the pentyl chain. This is typically achieved through reductive amination, where an aldehyde or ketone intermediate reacts with the amine, followed by reduction.
$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{Reducing agent}} \text{Secondary amine}
$$
| Parameter | Details |
|---|---|
| Reagents | 2-Piperidin-2-one or its derivatives, aldehyde precursor |
| Reducing agent | Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride |
| Solvent | Methanol or acetic acid |
| Temperature | Ambient to 50°C |
| Time | 4-12 hours |
Research Data:
Research indicates that reductive amination provides high regioselectivity and yields (>85%) for attaching heterocyclic groups to alkyl chains, as demonstrated in synthesis of piperidine derivatives.
Alkylation of the Amino Group with 4,4-Dimethylpentyl Halides
Method Overview:
Another route involves nucleophilic substitution of a primary amine with a suitable alkyl halide bearing the 4,4-dimethyl-2-pentyl structure.
$$
\text{Amine} + \text{Alkyl halide} \xrightarrow{\text{Base}} \text{N-alkylated amine}
$$
| Parameter | Details |
|---|---|
| Reagents | 4,4-Dimethyl-2-pentyl halide (e.g., bromide or chloride) |
| Base | Potassium carbonate or sodium hydride |
| Solvent | Acetone or DMF |
| Temperature | Reflux (around 80°C) |
| Time | 12-24 hours |
Research Data:
Data from patent JP2011516399A suggests alkylation reactions under basic conditions yield the desired N-alkylated products with yields around 70-80%.
Final Carbamate Formation and Purification
Method Overview:
The final step involves converting the amino group into the carbamate by reaction with tert-butyl chloroformate or related reagents, often in the presence of a base.
| Parameter | Details |
|---|---|
| Reagents | tert-Butyl chloroformate (Boc-Cl) |
| Base | Triethylamine (TEA) |
| Solvent | DCM or Dioxane |
| Temperature | 0°C to room temperature |
| Time | 2-4 hours |
Research Data:
Studies show that this step proceeds with high efficiency, often exceeding 90% yield, provided moisture is excluded.
Summary of Preparation Pathways
| Method | Key Reagents | Advantages | Typical Yield | References |
|---|---|---|---|---|
| Carbamate formation via Boc-Cl | Boc-Cl, amine | High selectivity, straightforward | >90% | Patent JP2011516399A, chemical synthesis literature |
| Reductive amination | Piperidin-2-one, aldehyde, NaBH_3CN | Precise heterocycle introduction | 85-90% | Organic synthesis protocols |
| Alkylation with halides | Alkyl halide, base | Versatile, high yield | 70-80% | Patent literature |
| Final carbamate formation | Boc-Cl, base | High efficiency | >90% | Standard carbamate synthesis |
Additional Considerations
Protecting Groups:
Protecting groups may be employed to prevent side reactions, especially during multi-step syntheses.Purification:
Purification techniques include column chromatography, recrystallization, and preparative HPLC to ensure compound purity.Reaction Optimization: Factors such as solvent choice, temperature, and reagent equivalents significantly influence yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: It is used in the synthesis of various bioactive molecules and pharmacophores .
Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar protective properties.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another piperidine derivative with similar chemical properties.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: A derivative with different alkyl substituents.
Uniqueness: tert-Butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its piperidine ring and tert-butyl group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₁₅H₃₁N₂O₂
- Molecular Weight : 257.43 g/mol
- CAS Number : 1306606-81-4
Research indicates that this compound exhibits its biological effects primarily through the modulation of specific cellular pathways. Its structure suggests a potential interaction with various receptors and enzymes involved in cellular signaling.
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The results demonstrated:
- Minimum Inhibitory Concentration (MIC) :
- MRSA : 0.78 - 3.125 μg/mL
- VREfm : Same range as MRSA
- Biofilm Formation : Effective against biofilm-forming strains like Staphylococcus epidermidis.
The compound showed no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, indicating a selective antibacterial profile .
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties.
In Vitro Studies
In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis : Activation of apoptotic pathways leading to increased cell death.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 8 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Apoptosis induction |
Toxicological Profile
While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity studies suggest:
- LD50 : Further studies are needed to establish a precise LD50 value.
- Side Effects : No significant side effects reported in animal models at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
